molecular formula C10H17N3O B13827395 1-(Dimethylamino)-3-(pyridin-2-ylamino)propan-2-ol

1-(Dimethylamino)-3-(pyridin-2-ylamino)propan-2-ol

Katalognummer: B13827395
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: XPRJHPMNQMRXKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dimethylamino)-3-(pyridin-2-ylamino)propan-2-ol is an organic compound that features both a dimethylamino group and a pyridin-2-ylamino group attached to a propan-2-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-(pyridin-2-ylamino)propan-2-ol typically involves the reaction of pyridin-2-ylamine with a suitable epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Dimethylamino)-3-(pyridin-2-ylamino)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

1-(Dimethylamino)-3-(pyridin-2-ylamino)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Dimethylamino)-3-(pyridin-2-ylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Dimethylamino)-3-(pyridin-3-ylamino)propan-2-ol
  • 1-(Dimethylamino)-3-(quinolin-2-ylamino)propan-2-ol
  • 1-(Dimethylamino)-3-(isoquinolin-1-ylamino)propan-2-ol

Uniqueness

1-(Dimethylamino)-3-(pyridin-2-ylamino)propan-2-ol is unique due to the specific positioning of the pyridin-2-ylamino group, which can influence its reactivity and interactions with molecular targets. This distinct structure can result in different chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C10H17N3O

Molekulargewicht

195.26 g/mol

IUPAC-Name

1-(dimethylamino)-3-(pyridin-2-ylamino)propan-2-ol

InChI

InChI=1S/C10H17N3O/c1-13(2)8-9(14)7-12-10-5-3-4-6-11-10/h3-6,9,14H,7-8H2,1-2H3,(H,11,12)

InChI-Schlüssel

XPRJHPMNQMRXKY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(CNC1=CC=CC=N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.